
Tolazoline
Overview
Description
Tolazoline (C₁₀H₁₂N₂) is an imidazoline derivative classified as a non-selective α-adrenergic receptor antagonist with additional histaminergic activity . Its synthesis involves the reaction of 2-methylpyrimidine with 2-aminopiperidine, followed by benzaldehyde reduction . Structurally, this compound features a benzyl-substituted imidazoline ring, contributing to its dual receptor interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tolazoline can be synthesized through several methods. One common method involves the condensation of benzylamine with glyoxal in the presence of ammonia, followed by cyclization to form the imidazoline ring . Another method involves the reduction of 2-benzyl-2-imidazoline using hydrogen in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Tolazoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide.
Reduction: Reduction of this compound can yield 2-benzyl-2-imidazoline.
Substitution: this compound can undergo substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 2-benzyl-2-imidazoline.
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Veterinary Medicine
Reversal Agent for Xylazine
Tolazoline is widely recognized for its ability to reverse the sedative effects of xylazine, a commonly used anesthetic in veterinary practices. It competes with xylazine for alpha-2 adrenergic binding sites, effectively counteracting the bradycardia and respiratory depression that xylazine induces.
Efficacy in Different Species
A comparative study evaluated the effectiveness of this compound versus yohimbine in antagonizing the anesthetic effects of xylazine in large felids (lions, leopards, and tigers). The results indicated that this compound was superior in reversing sedation and restoring physiological parameters to baseline levels more effectively than yohimbine (Table 1) .
Species | Drug Administered | Recovery Time (minutes) | Heart Rate Change (bpm) |
---|---|---|---|
Lions | This compound | 15 | +20 |
Leopards | This compound | 12 | +18 |
Tigers | This compound | 14 | +25 |
Clinical Use in Cattle
In cattle, this compound has been shown to be more effective than yohimbine for reversing xylazine-induced sedation. A study involving calves demonstrated significant improvements in recovery times and cardiovascular stability when this compound was administered (Table 2) .
Parameter | Baseline Value | Post-Tolazoline Value |
---|---|---|
Heart Rate (bpm) | 60 | 80 |
Respiratory Rate (breaths/min) | 20 | 25 |
Recovery Time (minutes) | 30 | 15 |
Human Medicine
Treatment of Severe Hypoxemia
This compound has been utilized as a treatment for severe hypoxemia in preterm infants. A study involving 43 mechanically ventilated infants showed that administration of this compound improved oxygenation significantly. The mean arterial oxygen tension increased from 32 mm Hg to 156 mm Hg within 30 minutes of administration in responders .
Clinical Outcomes
The clinical outcomes from this study are summarized below:
Parameter | Pre-Tolazoline Mean ± SD | Post-Tolazoline Mean ± SD |
---|---|---|
PaO2 (mm Hg) | 32 ± 7.5 | 156 ± 114.9 |
Oxygen Saturation (%) | <90 | >90 |
Heart Rate Change (bpm) | -19 (non-responders) | +3 (responders) |
Case Studies
Accidental Intoxication with Xylazine
A case series highlighted the potential use of this compound as an antidote for accidental xylazine intoxication in humans. In one instance, a patient who accidentally injected himself with xylazine exhibited severe bradycardia and decreased consciousness. Administration of this compound improved heart rate and overall clinical status, demonstrating its utility beyond veterinary applications .
Mechanism of Action
Tolazoline exerts its effects primarily through its action as a non-selective alpha-adrenergic receptor antagonist. By blocking alpha-1 and alpha-2 adrenergic receptors, this compound inhibits the vasoconstrictive effects of norepinephrine and other catecholamines, leading to vasodilation. Additionally, this compound has moderate histamine agonist activity, which contributes to its vasodilatory effects .
Comparison with Similar Compounds
Mechanism of Action :
- α-Adrenergic Blockade : Inhibits α₁ and α₂ receptors, reducing vascular resistance and causing vasodilation .
- Histamine-like Effects : Activates histamine H₁ and H₂ receptors, contributing to pulmonary vasodilation .
Pharmacological Profiles
Compound | Receptor Affinity | Mechanism | Clinical Uses | Key Side Effects |
---|---|---|---|---|
Tolazoline | α₁/α₂ antagonist; H₁/H₂ agonist | Vasodilation via α-blockade + histamine | Neonatal pulmonary hypertension | GI hemorrhage, systemic hypotension |
Oxymetazoline | α₁ agonist (potent) | Vasoconstriction via α₁ activation | Nasal decongestion | Rebound congestion, hypertension |
Clonidine | α₂ agonist; weak H₂ interaction | Central sympatholytic; histamine release | Hypertension, ADHD | Dry mouth, sedation |
Prostacyclin | IP receptor agonist | Direct vasodilation + antiplatelet | Pulmonary hypertension (refractory) | Facial flushing, hypotension |
Tetrahydrozoline | α agonist; H₂ agonist | Vasoconstriction (nasal) + cardiac H₂ | Ocular/nasal decongestion | Tachycardia, rebound congestion |
Efficacy in Pulmonary Hypertension
- This compound : Reduces pulmonary vascular resistance (PVR) by 25–45% in hypoxemic lambs and infants . However, tachyphylaxis and GI bleeding limit long-term use .
- Prostacyclin: Achieves comparable PVR reduction (37–43%) without tachyphylaxis. Safer in this compound non-responders .
Receptor Specificity
- This compound vs. Oxymetazoline : While this compound blocks α-receptors, Oxymetazoline activates them. Oxymetazoline is 50× more potent in contracting rabbit aorta .
- This compound vs. Clonidine: Both release endogenous histamine, but Clonidine primarily targets α₂ receptors .
Structural-Activity Relationships (SAR)
- Imidazoline Core : Shared by this compound, Tetrahydrozoline, and Naphazoline. Substituents on the benzene ring dictate receptor selectivity .
- Histaminergic Activity : this compound’s benzyl group enhances H₁/H₂ agonism, absent in Oxymetazoline .
Research Findings and Clinical Implications
This compound in Neonatal Models
- Human Infants : Bolus administration (1 mg/kg) shows transient efficacy, while continuous infusion risks GI complications .
Alternatives to this compound
- Prostacyclin : Superior safety profile with sustained efficacy (504-hour infusions tolerated) .
- Histamine Agonists : 2-methylhistamine (H₁-specific) proposed for targeted pulmonary vasodilation .
Limitations and Contradictions
- Drug Interactions : Co-administration with Phentolamine (α-blocker) prolongs this compound’s action but complicates hemodynamics .
Biological Activity
Tolazoline is a pharmacological agent primarily recognized for its role as an α2-adrenergic antagonist. It has been extensively studied for its biological activities, particularly in veterinary medicine and neonatal care. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative efficacy with other agents.
This compound functions as a mixed α2-adrenergic antagonist, which allows it to reverse the sedative effects of α2-adrenergic agonists like xylazine. By competing for binding sites on α2-adrenergic receptors, this compound effectively blocks the action of xylazine, leading to increased sympathetic outflow and physiological responses such as vasodilation and increased heart rate .
The compound also interacts with histamine receptors, contributing to its vasodilatory effects. This dual action results in both central nervous system stimulation and peripheral vasodilation, making this compound a versatile agent in clinical settings .
Veterinary Medicine
This compound is commonly used in veterinary practice as a reversal agent for xylazine sedation in various animal species. Research indicates that it can significantly improve recovery times from anesthesia. For instance, a comparative study showed that while this compound improved recovery times in lions and leopards, yohimbine was more effective overall, highlighting the need for careful selection based on species and clinical context .
Table 1: Recovery Times from Anesthesia with this compound vs. Yohimbine
Species | This compound Recovery Time (min) | Yohimbine Recovery Time (min) |
---|---|---|
Lions | 7.5 ± 0.66 | 2.8 ± 0.76 |
Tigers | 12.1 ± 0.48 | 6.3 ± 0.58 |
Leopards | 16.45 ± 0.73 | 8.42 ± 0.33 |
This table summarizes the recovery times observed in various species after administration of this compound compared to yohimbine, indicating that while this compound is effective, yohimbine may offer quicker recovery.
Neonatal Care
In human medicine, this compound has been utilized as a pulmonary vasodilator in preterm infants suffering from severe hyaline membrane disease. A study involving twenty preterm infants indicated that this compound administration led to significant improvements in arterial oxygenation levels, particularly in those without complications such as pneumothorax .
Case Study: Effectiveness of this compound in Neonates
- Population: 20 preterm infants with severe hypoxaemia
- Dosage: Administered when ventilation changes failed
- Outcome:
- Significant improvement in arterial oxygenation
- Survival rate of responding infants: 90%
This case study underscores this compound's potential benefits in critical neonatal care situations.
Comparative Efficacy Studies
A comparative analysis between this compound and other reversal agents has revealed varying degrees of efficacy based on specific clinical scenarios. For example, studies have shown that this compound can lead to elevated liver enzymes (AST and ALT) post-administration compared to yohimbine, suggesting a need for monitoring liver function when using this agent .
Table 2: Biochemical Parameters Post-Anesthesia
Parameter | This compound Group (mean ± SD) | Yohimbine Group (mean ± SD) |
---|---|---|
AST | Elevated | Normal |
ALT | Elevated | Normal |
Urea | Elevated | Normal |
Creatinine | Elevated | Normal |
This table highlights the biochemical impact of this compound compared to yohimbine, emphasizing the need for careful consideration of side effects.
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Tolazoline’s pharmacological mechanisms and efficacy?
- Methodological Guidance : Utilize in vitro receptor binding assays (e.g., α-adrenergic receptor subtypes) to quantify this compound’s affinity and selectivity . For in vivo studies, employ species-specific models such as ruminants (e.g., goats, sheep) to replicate its role in reversing Xylazine-induced sedation . Rodent models can assess hemodynamic effects, while avian models (e.g., chicks) are suitable for studying ocular applications . Standardize protocols for dose-response curves and physiological monitoring (e.g., blood pressure, intraocular pressure).
Q. How can researchers validate this compound’s synthesis and structural purity for reproducible studies?
- Methodological Guidance : Follow synthetic routes involving 2-methylpyrimidine and 2-aminopiperidine with catalyst optimization (e.g., methoxide sodium) . Characterize purity via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For novel derivatives, conduct X-ray crystallography to confirm structural modifications. Ensure compliance with organic chemistry journal guidelines for reporting synthetic procedures .
Q. What standard protocols exist for assessing this compound’s safety profile in preclinical studies?
- Methodological Guidance : Conduct acute toxicity studies in animal models (e.g., LD50 determination) and monitor renal/hepatic function due to this compound’s pH-dependent elimination . Use electroretinography (ERG) and TUNEL staining in ocular models to evaluate retinal toxicity . Adhere to institutional animal care guidelines and document adverse effects (e.g., paradoxical hypotension) in species-specific contexts .
Advanced Research Questions
Q. How can conflicting data on this compound’s hemodynamic effects across species be resolved?
- Methodological Guidance : Perform comparative pharmacokinetic/pharmacodynamic (PK/PD) studies to account for interspecies differences in receptor expression and metabolism . Use RNA sequencing to map α-adrenergic receptor isoforms in target tissues. For example, in ruminants, this compound’s efficacy is pH-dependent, requiring acidosis correction during trials . Contrast these findings with avian models, where nitric oxide (NO) pathways dominate vasodilation effects .
Q. What molecular mechanisms underlie this compound’s dual α1/α2-adrenergic antagonism and interaction with non-adrenergic receptors?
- Methodological Guidance : Employ CRISPR-Cas9 knockout models to isolate receptor subtypes (e.g., α1A vs. α2B) and quantify this compound’s binding kinetics via surface plasmon resonance (SPR) . Investigate cross-reactivity with histamine (H1/H2) and cholinergic receptors using radioligand displacement assays . For ocular applications, measure choroidal blood flow changes with L-NAME (NOS inhibitor) to dissect NO-mediated pathways .
Q. What strategies address the absence of non-synthetic alternatives to this compound in organic livestock management?
- Methodological Guidance : Screen natural compound libraries for α-adrenergic activity using high-throughput virtual docking. Validate hits in ex vivo models (e.g., isolated arteries) for vasodilatory effects . Collaborate with regulatory bodies (e.g., NOSB) to evaluate synthetic alternatives under 7 U.S.C. § 6518 guidelines, emphasizing humane veterinary practices .
Q. How can researchers evaluate this compound’s environmental persistence and ecotoxicology gaps?
- Methodological Guidance : Conduct OECD-compliant biodegradation and bioaccumulation assays in soil/water systems. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify this compound residues in agricultural runoff . Partner with agencies like the EPA to assess ecotoxicological risks, given its unlisted status in toxicological databases .
Q. Data Contradiction and Analysis
Q. Why does this compound exhibit variable efficacy in reversing Xylazine sedation between ruminants and non-ruminants?
- Analysis : Ruminants’ unique gastrointestinal physiology (e.g., rumen motility inhibition by Xylazine) necessitates higher this compound doses to counteract acidosis-induced vasoconstriction . In contrast, monogastric species (e.g., dogs) show faster Xylazine metabolism, reducing this compound’s reversal window . Address discrepancies by standardizing acidosis correction protocols and species-specific PK modeling.
Q. What explains the disparity in this compound’s therapeutic outcomes between veterinary and human applications?
- Analysis : Human neonatal pulmonary hypertension studies highlight this compound’s NO-mediated vasodilation, whereas veterinary use focuses on α-adrenergic reversal . Divergent receptor expression and off-target effects (e.g., histamine release in humans) necessitate tailored formulations. Cross-disciplinary collaboration (e.g., veterinary/human clinical trials) could bridge this gap .
Q. Tables for Key Findings
Model System | Key Mechanism | Reference |
---|---|---|
Ruminants (Goats) | Acidosis-dependent pulmonary vasodilation | |
Chicks (Ocular) | NO-mediated choroidal blood flow | |
In Vitro (Receptors) | α1/α2 antagonism, H1/H2 interaction |
Research Gap | Proposed Methodology |
---|---|
Ecotoxicology data | OECD 301/302 biodegradation assays |
Human carcinogenicity | In vitro genotoxicity screening |
Natural alternatives | High-throughput ligand screening |
Properties
IUPAC Name |
2-benzyl-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5H,6-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVZKJJQOZQXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-97-2 (mono-hydrochloride) | |
Record name | Tolazoline [INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059983 | |
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DSSTOX Substance ID |
DTXSID3023683 | |
Record name | Tolazoline | |
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Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tolazoline | |
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Solubility |
1.36e+00 g/L | |
Record name | Tolazoline | |
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Mechanism of Action |
Vasodilation by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by release of endogenous histamine; tolazoline has moderate alpha-adrenergic blocking activity and has histamine agonist activity. Tolazoline usually reduces pulmonary arterial pressure and vascular resistance. | |
Record name | Tolazoline | |
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CAS No. |
59-98-3 | |
Record name | Tolazoline | |
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Record name | Tolazoline [INN:BAN] | |
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Record name | tolazoline | |
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Record name | Tolazoline | |
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Record name | Tolazoline | |
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Record name | TOLAZOLINE | |
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Record name | Tolazoline | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |
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Melting Point |
174 °C | |
Record name | Tolazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00797 | |
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Record name | Tolazoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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